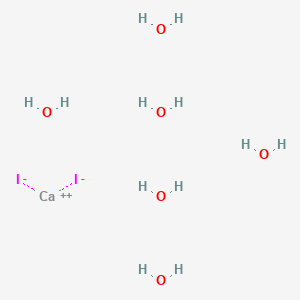

六水合碘化钙

描述

Calcium iodide, hexahydrate (chemical formula: CaI₂·6H₂O) is an ionic compound composed of calcium (Ca) and iodine (I). It appears as a colorless, deliquescent solid that readily absorbs moisture from the air. Due to its high solubility in water, its properties are similar to those of other related salts, such as calcium chloride. Notably, it finds applications in photography and is also used as a source of iodine in cat food .

Physical And Chemical Properties Analysis

科学研究应用

抗菌作用

- 六水合碘化钙已与其他物质(如碘化钾)进行比较,研究其抗菌作用,尤其是在牙髓病学中。研究表明,氢氧化钙(通常与碘合用)在减少根管中的微生物培养方面可能有效 (Safavi 等人,1985)。

储热性能

- 该化合物已被研究其在储热应用中的潜力,特别是在相变材料(PCM)中。研究表明,六水合氯化钙由于其储热和放热能力,对工程应用中的节能非常有效 (Zhu 等人,2008)。

晶体结构

- 六水合二碘酸钙(V) 的晶体结构已经过分析,揭示了其分子构型的见解。这些知识对于理解六水合碘化钙在不同化学环境中的相互作用至关重要 (Braibanti 等人,1971)。

相变材料 (PCM) 研究

- 六水合碘化钙在热能储存系统中作为 PCM 的作用是显着的。研究集中在其热循环和过冷特性,展示了其在建筑物或储存的加热和冷却系统中的潜力 (Tyagi & Buddhi, 2008)。

地质应用

- 在地质学中,海洋碳酸盐中碘与钙的比率,涉及六水合碘化钙等化合物,已被用作研究古代海洋缺氧事件的代理,从而深入了解历史气候变化 (Lu 等人,2010)。

属性

IUPAC Name |

calcium;diiodide;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.2HI.6H2O/h;2*1H;6*1H2/q+2;;;;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVHRTAKEBFEMFD-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[Ca+2].[I-].[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaH12I2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calcium iodide, hexahydrate | |

CAS RN |

10031-31-9 | |

| Record name | Calcium iodide hexahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010031319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis routes and methods

Procedure details

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-9-[(2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]non-7-enoic acid](/img/structure/B161380.png)